Clerostérol

Vue d'ensemble

Description

Clerosterol is a naturally occurring sterol found in plant and animal sources. It is a type of cholesterol, a lipid molecule found in all living organisms. Clerosterol is a vital structural component of cell membranes and is important for the regulation of cholesterol metabolism. It is also involved in the regulation of hormone production, the maintenance of cell integrity, and the production of energy. Clerosterol is a key component of the human diet, and it is essential for the proper functioning of the body.

Applications De Recherche Scientifique

Effets Cytotoxiques sur les Cellules de Mélanome

Le Clerostérol a été trouvé pour avoir des effets cytotoxiques sur les cellules de mélanome humain A2058 . Il inhibe la croissance de ces cellules avec une CI50 de 150 µM . Les effets cytotoxiques sont mis en évidence par la fragmentation de l'ADN, une augmentation du nombre de cellules hypodiploïdes sub-G1 et la présence de corps apoptotiques .

Induction de l'Apoptose

Le this compound induit l'apoptose, un type de mort cellulaire programmée . Ce processus est crucial pour un traitement anticancéreux efficace, et plusieurs médicaments chimiothérapeutiques sont connus pour induire l'apoptose in vitro .

Arrêt du Cycle Cellulaire

Le this compound a été trouvé pour provoquer un arrêt du cycle cellulaire à la phase sub-G1 . Cela signifie qu'il peut arrêter la division des cellules, ce qui est un mécanisme important dans le contrôle de la prolifération des cellules cancéreuses .

Dépolarisation de la Membrane Mitochondriale

Le traitement au this compound provoque une perte de potentiel membranaire mitochondrial . Ceci est un événement clé dans les premiers stades de l'apoptose cellulaire et est souvent associé à l'ouverture du pore de transition de perméabilité mitochondriale, conduisant à la libération du cytochrome c et d'autres facteurs pro-apoptotiques .

Activité Antiparasitaire

Le this compound a été trouvé actif contre T. b. brucei, un parasite qui provoque la maladie du sommeil africaine . Il a une valeur de CI50 de 53,6 µg/ml contre ce parasite .

Potentiel en Recherche Cancéreuse

Compte tenu de ses effets cytotoxiques sur les cellules de mélanome, de l'induction de l'apoptose, de l'arrêt du cycle cellulaire et de la dépolarisation de la membrane mitochondriale, le this compound présente un potentiel en recherche cancéreuse . Ses mécanismes d'action pourraient être explorés plus avant pour des applications thérapeutiques potentielles dans le traitement du cancer .

Mécanisme D'action

Target of Action

Clerosterol, a phytosterol isolated from the marine alga Codium fragile, has been found to primarily target A2058 human melanoma cells . It also interacts with drug transporters such as P-glycoprotein (Pgp) , Multidrug Resistance-associated Protein 1 (Mrp1) , and Multidrug Resistance-associated Protein 2 (Mrp2) . These targets play a crucial role in drug resistance, making them important in the context of cancer treatment.

Mode of Action

Clerosterol exerts its effects by inducing apoptotic cell death in A2058 human melanoma cells . This is evidenced by DNA fragmentation, an increase in the number of sub-G1 hypodiploid cells, and the presence of apoptotic bodies . Clerosterol treatment causes the loss of mitochondrial membrane potential . It also alters the expression of apoptosis-associated proteins, including the upregulation of Bax , downregulation of Bcl-2 , and activation of caspases 3 and 9 .

Biochemical Pathways

It is known that clerosterol influences theapoptosis pathway . The compound’s ability to upregulate Bax, downregulate Bcl-2, and activate caspases 3 and 9 suggests its involvement in the intrinsic (mitochondrial) pathway of apoptosis .

Pharmacokinetics

It is known that clerosterol can decrease the uptake of certain drugs in cells by interacting with drug transporters . This suggests that clerosterol may influence drug bioavailability, but more research is needed to fully understand these effects.

Result of Action

Clerosterol’s primary result of action is the induction of apoptotic cell death in A2058 human melanoma cells . This leads to a decrease in the growth of these cells, with an IC50 of 150 µM . Clerosterol also decreases the uptake of certain drugs in cells, potentially working against cancer multidrug resistance by inhibiting Pgp activity .

Action Environment

The environment in which clerosterol acts can influence its efficacy and stability. For instance, clerosterol is isolated from the marine alga Codium fragile , suggesting that it may be adapted to function in marine environments.

Analyse Biochimique

Biochemical Properties

Clerosterol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to inhibit the proliferation of A2058 melanoma cells by inducing apoptosis, cell cycle arrest at the sub-G1 phase, and mitochondrial membrane depolarization

Cellular Effects

Clerosterol has notable effects on various types of cells and cellular processes. In A2058 human melanoma cells, clerosterol induces apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation . Additionally, clerosterol has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. These effects are crucial for understanding the potential therapeutic applications of clerosterol in cancer treatment.

Molecular Mechanism

The molecular mechanism of clerosterol involves its interactions with biomolecules at the cellular level. Clerosterol exerts its effects by binding to specific proteins and enzymes, leading to enzyme inhibition or activation. For example, clerosterol induces mitochondrial membrane depolarization, which is a key step in the apoptosis pathway . Additionally, clerosterol influences gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clerosterol have been observed to change over time. Clerosterol is relatively stable under standard laboratory conditions, but its degradation and long-term effects on cellular function are still being studied. In vitro studies have shown that clerosterol can induce apoptosis and cell cycle arrest within a few hours of treatment, with long-term effects including sustained inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of clerosterol vary with different dosages in animal models. Studies have shown that low to moderate doses of clerosterol can inhibit the proliferation of cancer cells without causing significant toxicity . High doses of clerosterol may lead to adverse effects, including toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage of clerosterol to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Clerosterol is involved in various metabolic pathways, including those related to lipid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of lipids, influencing metabolic flux and metabolite levels . The specific metabolic pathways and enzymes that clerosterol interacts with are still being investigated, but its role in lipid metabolism is a key area of interest.

Transport and Distribution

Clerosterol is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of clerosterol within different cellular compartments . Understanding the transport and distribution mechanisms of clerosterol is crucial for optimizing its therapeutic applications and ensuring its effective delivery to target cells.

Subcellular Localization

The subcellular localization of clerosterol plays a significant role in its activity and function. Clerosterol is primarily localized in the cell membrane and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct clerosterol to specific compartments or organelles, influencing its activity and function within the cell.

Propriétés

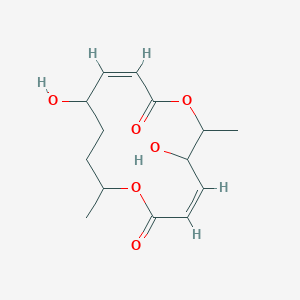

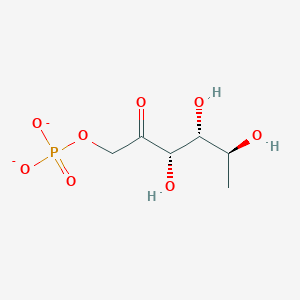

IUPAC Name |

17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,20-21,23-27,30H,2,7-9,11-18H2,1,3-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGKPLPBPGYSOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946457 | |

| Record name | Stigmasta-5,25-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clerosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2364-23-0 | |

| Record name | Clerosterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stigmasta-5,25-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clerosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | Clerosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid](/img/structure/B1233214.png)

![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)

![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)

![Sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233226.png)